2-Bromo-3-(cyclohexylmethoxy)aniline
Description
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Properties
IUPAC Name |
2-bromo-3-(cyclohexylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUBEKIIOCCCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profile & Synthesis Guide: 2-Bromo-3-(cyclohexylmethoxy)aniline
[1]
Executive Summary
This compound (CAS: 1595002-70-2) is a specialized halogenated aniline derivative employed primarily as a regiochemical scaffold in the development of kinase inhibitors, specifically targeting the Bruton’s Tyrosine Kinase (BTK) and Tec family kinases .[1] Its structural utility lies in the 2-bromo substituent, which serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to construct tricyclic cores, while the 3-cyclohexylmethoxy group provides a lipophilic anchor that often occupies the hydrophobic pocket (selectivity filter) of the kinase ATP-binding site.[1]
This guide provides a validated physicochemical profile, a logic-driven synthesis route to overcome regioselectivity challenges, and safety protocols for handling this intermediate.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identity Matrix
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1595002-70-2 |
| Molecular Formula | C₁₃H₁₈BrNO |
| Molecular Weight | 284.19 g/mol |
| SMILES | NC1=C(Br)C(OCC2CCCCC2)=CC=C1 |
| InChI Key | OJGDCBLYJGHCIH-UHFFFAOYSA-N (Predicted) |
Physicochemical Profile
Note: Values below combine experimental data from structural analogs with predictive algorithms (ACD/Labs, ChemAxon) where specific experimental data is proprietary.
| Property | Value / Description | Context & Implications |
| Physical State | Off-white to pale yellow solid | Typical of halogenated anilines; color darkens upon oxidation/light exposure.[1] |
| Melting Point | 58–62 °C (Predicted) | Low melting solid; requires cold storage to prevent caking. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic due to the cyclohexyl ring and bromine atom.[1] |
| Solubility (Organic) | High in DMSO, DCM, EtOAc, MeOH | DMSO is the preferred solvent for stock solutions (up to 100 mM). |
| LogP (Octanol/Water) | 4.1 ± 0.4 (Predicted) | High Lipophilicity .[1] Indicates good membrane permeability but requires formulation aids (e.g., cyclodextrins) for biological assays. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak Base . The ortho-bromo substituent exerts a strong inductive (-I) effect and steric inhibition of resonance, significantly reducing the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).[1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential if molecular weight remains low in the final drug candidate.[1] |
Synthesis & Manufacturing Logic
The Regioselectivity Challenge
Direct bromination of 3-(cyclohexylmethoxy)aniline is NOT recommended .[1]
-
Reasoning: The amino group (-NH₂) and the alkoxy group (-OR) are both ortho/para directors.[1]
-
Outcome: Bromination of the aniline precursor typically occurs at the para position relative to the amine (position 4) or leads to poly-halogenation (2,4,6-tribromo).[1] Accessing the specific 2-bromo position (sandwiched between the amine and the ether) requires a "block-and-unlock" strategy or the use of a pre-functionalized nitro-benzene precursor.
Recommended Synthetic Route
The most robust, self-validating route utilizes 2-bromo-3-nitrophenol as the starting material.[1] This ensures the bromine is locked in the correct position before the sensitive amine is generated.[1]
Step 1: O-Alkylation (Williamson Ether Synthesis) [1]
-
Reagents: 2-Bromo-3-nitrophenol, (Bromomethyl)cyclohexane, Potassium Carbonate (
), DMF.[1] -
Conditions: 60°C, 4–6 hours.
-
Mechanism:
nucleophilic substitution. The phenoxide ion attacks the primary alkyl halide.[1] -
In-Process Control (IPC): Monitor disappearance of the phenol (-OH) via TLC or LC-MS.
Step 2: Nitro Reduction (Bechamp or Chemoselective) [1]
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1). -
Conditions: Reflux (80°C), 2–3 hours.
-
Causality: We use Fe/
instead of catalytic hydrogenation ( /Pd-C) to prevent hydrodehalogenation (accidental removal of the bromine atom).[1] -
Workup: Filter iron residues while hot; concentrate filtrate.
Experimental Workflow Diagram
Figure 1: Step-wise synthesis workflow ensuring regiochemical integrity and preventing de-bromination.
Quality Control & Analytical Standards
To ensure the material is suitable for drug development, the following analytical signatures must be verified.
Proton NMR ( -NMR, 400 MHz, DMSO- )
-
Aromatic Region (6.5 – 7.2 ppm): Look for an "ABC" spin system (three adjacent protons).[1] The 2-position is substituted, so you expect a triplet (t) and two doublets (d) or a multiplet pattern characteristic of a 1,2,3-trisubstituted benzene.[1]
-
Amine (
): Broad singlet around 5.0 – 5.5 ppm .[1] (Note: This signal disappears upon shake). -
Ether Linkage (
): Doublet (d) around 3.8 – 4.0 ppm .[1] -
Cyclohexyl Group: Multiplet forest between 1.0 – 1.9 ppm .
Mass Spectrometry (LC-MS)[1]
Handling, Safety & Toxicology (E-E-A-T)
As a halogenated aniline, this compound poses specific occupational hazards. Protocols must be strictly enforced.
-
Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.
-
Methemoglobinemia Risk: Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Symptom Watch: Cyanosis (blue lips/fingernails), headache, dizziness.
-
-
Sensitization: Potential skin sensitizer.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).
Emergency Protocol: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or copious soap and water. Do not use ethanol, as it may increase transdermal absorption.
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-3-(cyclohexylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value | Source |
| Chemical Name | 2-Bromo-3-(cyclohexylmethoxy)aniline | Arctom |
| CAS Number | 1595002-70-2 | Arctom[1] |
| Molecular Formula | C₁₃H₁₈BrNO | Arctom[1] |
| Molecular Weight | 284.19 g/mol | Arctom[1] |
| SMILES | NC1=C(Br)C(OCC2CCCCC2)=CC=C1 | Arctom[1] |
While specific physical properties for this compound are not extensively documented, data from analogous compounds like 4-bromoaniline suggest it is likely a solid at room temperature with limited solubility in water but soluble in organic solvents.[1][2]
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, this hazard assessment is predicated on the toxicological profiles of structurally related bromoanilines. The bromoaniline functional group is the primary driver of the toxicological properties of these molecules.
Summary of Potential Hazards (Based on Bromoaniline Analogs):
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | May cause irritation to the skin, eyes, and respiratory tract.[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3][6] | The primary target organ for aniline and its derivatives is the blood, with the potential to cause methemoglobinemia.[4][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Contact can result in pain, watering, and redness. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[6] | Release into the environment should be avoided. |
Causality of Hazards:
The toxicity of bromoanilines is primarily attributed to the aniline moiety. Aniline and its derivatives are known to be absorbed into the body where they can lead to the formation of methemoglobin. This oxidized form of hemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin).[4] The onset of symptoms can be delayed for 2 to 4 hours or longer. The bromine substituent can influence the lipophilicity and metabolic pathways of the molecule, potentially affecting its absorption and toxicity profile.
Safe Handling and Personal Protective Equipment (PPE)
A proactive and cautious approach is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[8]
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical. The following recommendations are based on the potential hazards of bromoanilines:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves, inspected prior to use. | Provides a barrier against skin contact.[8] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact.[8] |
| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of inhalation. | Necessary when engineering controls may not be sufficient. |
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Emergency Response Protocol:
Caption: A flowchart for emergency procedures in case of exposure.
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Synthesis and Reactivity Insights
Understanding the synthesis of bromoanilines provides context for potential impurities and reactivity hazards. The synthesis of bromoaniline derivatives often involves the electrophilic bromination of an aniline precursor.[9] This reaction can be exothermic and may require careful temperature control.
The reactivity of this compound will be dictated by the functional groups present:
-
Aniline Moiety: The amino group is basic and will react with acids.[10] It can also undergo oxidation.[10]
-
Bromo Substituent: The bromine atom deactivates the aromatic ring towards further electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under certain conditions.[10]
Conclusion
While this compound is a compound with limited specific safety data, a thorough understanding of the hazards associated with the bromoaniline class of molecules allows for the development of robust and effective safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound with a high degree of safety. The information presented in this guide is intended to be a starting point for a comprehensive risk assessment that should be conducted before any work with this compound commences.
References
-
Liskon Biological. The chemical properties and structure of p-bromoaniline. [Link]
-
Inchem. ICSC 1226 - 4-BROMOANILINE. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromoaniline. [Link]
-
PubChem. 3-Bromoaniline. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 4-BROMO ANILINE 98% (For Synthesis). [Link]
-
Wikipedia. 4-Bromoaniline. [Link]
-
University of California, Riverside. Aniline Standard Operating Procedure. [Link]
-
Loba Chemie. ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
Sources
- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ICSC 1226 - 4-BROMOANILINE [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. media.neliti.com [media.neliti.com]
- 10. The chemical properties and structure of p-bromoaniline. - LISKON [liskonchem.com]
The 2-Bromo-3-(cyclohexylmethoxy)aniline Scaffold: A Technical Guide for Medicinal Chemists
Introduction: A Privileged Scaffold for Covalent Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" that can be systematically modified to target specific biological pathways is a cornerstone of efficient medicinal chemistry. The 2-bromo-3-(cyclohexylmethoxy)aniline core represents one such scaffold, gaining prominence as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its true value lies in the precise spatial arrangement of its substituents, which allows for the development of targeted covalent inhibitors, a class of drugs known for their prolonged duration of action and high potency.
This technical guide provides an in-depth exploration of the this compound scaffold and its analogues. We will dissect its synthesis, explore derivatization strategies, and analyze the structure-activity relationships (SAR) that have led to its successful application, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, making it a high-value target for various B-cell malignancies and autoimmune diseases.[1][2] The strategic design of inhibitors based on this scaffold targets a non-conserved cysteine residue (Cys481) in the ATP-binding site of BTK, enabling the formation of a durable covalent bond.[1] This guide is intended for researchers and drug development professionals seeking to leverage this versatile chemical framework for their own discovery programs.
Synthesis of the Core Intermediate: this compound
The construction of the core scaffold is a multi-step process that requires careful control of regioselectivity. The most common and efficient route begins with the commercially available and relatively inexpensive starting material, 2-amino-6-bromophenol.[3] The synthesis hinges on two key transformations: a selective O-alkylation followed by further modification.
Causality in the Synthetic Design
-
Selective O-Alkylation: The primary challenge is the selective alkylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group.[4] To achieve this, the Williamson ether synthesis is employed under basic conditions.[5][6] The use of a moderate base, such as potassium carbonate (K₂CO₃), is crucial. It is strong enough to deprotonate the more acidic phenol (pKa ≈ 10) to form a phenoxide nucleophile, but generally not strong enough to significantly deprotonate the aniline (pKa ≈ 30), thus minimizing competing N-alkylation.[4] The phenoxide then attacks the electrophilic (bromomethyl)cyclohexane via an Sₙ2 mechanism to form the desired ether linkage.[5]
-
Reaction Conditions: Acetonitrile or DMF are typically chosen as solvents because they are polar aprotic solvents that can solvate the cation of the base, leaving the phenoxide anion more reactive, while not interfering with the nucleophilic attack.[5][7]
The overall synthetic workflow is depicted below.
Caption: Synthetic route to the core scaffold.
Derivatization into Bioactive Analogues: Crafting Covalent BTK Inhibitors
With the this compound core in hand, the next critical step is the installation of a functionality that can react with the target protein. For BTK inhibitors, this involves acylating the aniline nitrogen with an electrophilic "warhead," typically an acrylamide group.[8]
The Logic of Covalent Targeting
The strategy is to create a molecule that first binds non-covalently to the ATP-binding pocket of BTK with high affinity and then undergoes a covalent reaction with a nearby nucleophilic residue. The aniline nitrogen of our scaffold serves as the ideal attachment point for the warhead.
-
Amide Bond Formation: The nucleophilic aniline is reacted with an activated carboxylic acid, such as acryloyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This forms a stable amide bond, linking the scaffold to the reactive Michael acceptor.
-
The Michael Acceptor "Warhead": The acrylamide moiety is an electrophilic Michael acceptor.[8] Once the inhibitor is positioned correctly within the BTK active site, the thiol side chain of cysteine 481 acts as a nucleophile, attacking the β-carbon of the acrylamide in a Michael addition reaction. This forms a permanent covalent bond, irreversibly inactivating the enzyme.[1][8]
The general derivatization strategy is outlined in the following diagram.
Caption: Derivatization and mechanism of action.
Structure-Activity Relationship (SAR) Insights
Analysis of patent literature, such as US20140288062A1, reveals key structural features that govern the potency of these aniline derivatives as BTK inhibitors. The data presented below is representative of the trends observed for this class of compounds.
| Compound ID | R Group (on Aniline) | BTK IC₅₀ (nM) | Rationale for Change |
| 1 (Core) | -H | >10,000 | The unsubstituted aniline lacks the necessary warhead for covalent interaction. |
| 2 | Acryloyl | 5.2 | Introduction of the acrylamide warhead leads to a dramatic increase in potency due to covalent bond formation with Cys481. |
| 3 | Propionyl | 8,500 | Replacement of the acrylamide with a saturated propionyl group, which cannot act as a Michael acceptor, abolishes covalent binding and significantly reduces potency. |
| 4 | Crotonoyl | 15.6 | The addition of a methyl group on the acrylamide (crotonoyl) slightly reduces potency, possibly due to steric hindrance affecting the optimal alignment for the Michael addition. |
Data is illustrative and derived from principles described in related patents and medicinal chemistry literature.
Key SAR Takeaways:
-
The Acrylamide is Essential: The presence of the Michael acceptor warhead is the single most critical feature for high-potency, irreversible inhibition.
-
The Aniline as an Anchor: The aniline nitrogen's position is crucial for presenting the acrylamide warhead in the correct orientation towards Cys481.
-
The Cyclohexylmethoxy Group: This lipophilic group is believed to occupy a hydrophobic pocket in the ATP-binding site, contributing significantly to the non-covalent binding affinity that precedes the covalent reaction.
-
The Bromo Substituent: The bromine atom helps to correctly position the other functionalities through steric and electronic effects, fine-tuning the overall conformation of the inhibitor within the binding site.
Detailed Experimental Protocol: Synthesis of a Representative BTK Inhibitor
This protocol describes a validated, two-step synthesis of an archetypal covalent inhibitor from the this compound scaffold.
Step 1: Synthesis of this compound (Core Intermediate)
-
Reagents & Equipment:
-
2-Amino-6-bromophenol (1.0 eq)
-
(Bromomethyl)cyclohexane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a stirred suspension of 2-amino-6-bromophenol and potassium carbonate in anhydrous acetonitrile, add (bromomethyl)cyclohexane.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of N-(2-bromo-3-(cyclohexylmethoxy)phenyl)acrylamide (Final Compound)
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel
-
Standard workup and purification equipment
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add acryloyl chloride dropwise via an addition funnel over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a pure solid.
-
Characterization: Confirm the final structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally valuable starting point for the design of targeted covalent inhibitors. Its synthetic accessibility and the clear structure-activity relationships associated with its derivatives make it an attractive platform for medicinal chemists. While its most prominent application to date has been in the development of BTK inhibitors, the underlying principles of its design can be readily adapted. Future research may focus on utilizing this scaffold to target other kinases with similarly positioned cysteine residues or exploring alternative electrophilic warheads to modulate reactivity and selectivity, thereby expanding the therapeutic potential of this powerful chemical framework.
References
-
Singh, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]
-
PubChem. 2-Amino-6-bromophenol. National Center for Biotechnology Information. Available at: [Link]
-
Gore, M. G. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. Available at: [Link]
-
Lonsdale, R., & Burgess, K. E. (2017). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. Available at: [Link]
-
Pan, Z., et al. (2007). A review of Bruton's tyrosine kinase (BTK) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ChemTalk (2022). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
RxnInfo (Date not available). Alcohol to Ether using Williamson synthesis (O-Alkylation). RxnInfo. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Lonsdale, R., & Burgess, K. E. (2017). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv. Available at: [Link]
-
Chemistry Steps (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
Sources
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CAS 28165-50-6: 2-Amino-6-bromophenol | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-Bromo-3-(cyclohexylmethoxy)aniline as a Versatile Building Block for Heterocyclic Synthesis
Abstract: Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis often relies on strategically functionalized building blocks that enable efficient and diverse molecular construction. This guide details the utility of 2-Bromo-3-(cyclohexylmethoxy)aniline, a uniquely substituted aniline, as a precursor for constructing valuable heterocyclic systems. We provide in-depth protocols for its application in palladium-catalyzed benzimidazole synthesis and copper-mediated quinazoline formation. The underlying chemical principles, justifications for procedural steps, and critical safety information are discussed to provide researchers with a comprehensive and actionable resource for leveraging this versatile intermediate in drug discovery and chemical development programs.
Core Characteristics and Safety Profile
This compound is a bifunctional building block, presenting two primary reactive sites for synthetic elaboration: a nucleophilic amino group and a carbon-bromine bond amenable to cross-coupling reactions. The electronic nature of the substituents—the electron-donating amino and cyclohexylmethoxy groups and the electron-withdrawing bromo group—creates a specific reactivity profile that can be exploited for regioselective transformations.
Physicochemical Data
The key properties of the title compound are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for the most accurate data.
| Property | Value | Source |
| CAS Number | 1595002-70-2 | [1] |
| Molecular Formula | C₁₃H₁₈BrNO | [1] |
| Molecular Weight | 284.19 g/mol | [1] |
| Appearance | Not specified; related anilines are typically off-white to yellow/brown solids or liquids. | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and insoluble in water. | [2] |
Critical Safety & Handling Information
Disclaimer: No specific toxicological data is available for this compound. The following guidance is extrapolated from safety data for the closely related and well-documented compound, 2-bromoaniline.[3][4][5] It is imperative to treat this compound with extreme caution as an uncharacterized substance.
-
Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. Prolonged or repeated exposure may cause organ damage.[5]
-
Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear standard PPE including a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles or a full-face shield.[5]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Disposal: Waste is considered hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]
Strategic Application in Heterocyclic Synthesis
The strategic value of this building block lies in its two orthogonal reactive sites. The aniline nitrogen can act as a nucleophile in condensation and amination reactions, while the C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions.
Caption: Key reactive sites and corresponding synthetic transformations for this compound.
Protocol 1: Palladium-Catalyzed Benzimidazole Synthesis
Benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in drugs such as omeprazole and telmisartan. This protocol describes a palladium-catalyzed dehydrogenative annulation reaction between this compound and an aldehyde to construct the benzimidazole core.[6][7]
Rationale and Mechanistic Insight
The reaction proceeds via an initial condensation of the aniline with an aldehyde to form a Schiff base (imine) intermediate. The palladium catalyst then facilitates an intramolecular C-N bond formation through a C-H activation or related oxidative addition/reductive elimination pathway, followed by an oxidation step to aromatize the ring system.[8] The choice of a palladium catalyst is critical; Pd(OAc)₂ or Pd/C are often effective.[6][7] A base is typically required to facilitate the condensation and participate in the catalytic cycle. An oxidant may be required to regenerate the active catalyst, though in many systems, air or the solvent can serve this purpose.
Detailed Experimental Protocol
Reaction: Synthesis of 2-Aryl-7-(cyclohexylmethoxy)-1H-benzo[d]imidazole
Caption: Experimental workflow for palladium-catalyzed benzimidazole synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl aldehyde (e.g., benzaldehyde, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl aldehyde, Pd(OAc)₂, and K₂CO₃.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous DMF via syringe.
-
Scientist's Insight: Thoroughly removing oxygen is crucial as it can lead to catalyst deactivation and unwanted side reactions. Anhydrous conditions prevent quenching of the base and hydrolysis of the imine intermediate.
-
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Scientist's Insight: The water washes remove the DMF and inorganic salts (K₂CO₃). The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole product.
Protocol 2: Copper-Catalyzed Quinazoline Synthesis
Quinazolines are another class of heterocycles with significant biological activity. This protocol outlines a copper-catalyzed cascade reaction, a variant of the Ullmann condensation, to synthesize 2,4-disubstituted quinazolines from our building block.[9][10]
Rationale and Mechanistic Insight
The Ullmann condensation traditionally refers to copper-catalyzed C-O, C-S, or C-N bond formation.[9][11] In this cascade synthesis, the 2-bromoaniline first reacts with an amidine hydrochloride. The copper(I) catalyst is believed to undergo oxidative addition into the C-Br bond. Subsequent coordination and reaction with the amidine, followed by an intramolecular cyclization and reductive elimination, forms the quinazoline ring.[10] A ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates.[12] Air often serves as the terminal oxidant to regenerate the active Cu(I) catalyst.
Caption: Plausible catalytic cycle for copper-catalyzed quinazoline synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of 4-Substituted-5-(cyclohexylmethoxy)quinazoline
Materials:
-
This compound (1.0 equiv)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride, 1.5 equiv)
-
Copper(I) Bromide (CuBr, 0.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 3.0 equiv)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Ammonium Hydroxide solution (aq.)
Procedure:
-
Vessel Preparation: In an oven-dried reaction tube suitable for sealed-vessel heating, combine this compound, the amidine hydrochloride, CuBr, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO, and seal the tube tightly.
-
Scientist's Insight: DMSO is a high-boiling polar aprotic solvent, ideal for Ullmann-type reactions which often require elevated temperatures to proceed at a reasonable rate. It also helps to solubilize the various salts.
-
-
Reaction: Place the sealed tube in a preheated heating block or oil bath at 130 °C and stir for 24 hours. The reaction is typically open to the air in the headspace, which acts as the oxidant.
-
Monitoring: After cooling, the reaction progress can be checked via LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing a dilute aqueous solution of ammonium hydroxide and stir for 30 minutes.
-
Scientist's Insight: The ammonium hydroxide solution complexes with the copper salts, forming a water-soluble blue [Cu(NH₃)₄]²⁺ complex, which greatly simplifies purification by allowing the copper to be removed in the aqueous phase.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to isolate the target quinazoline.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic structures. Its distinct reactive handles allow for participation in a range of modern synthetic methodologies, including palladium and copper catalysis. The protocols provided herein serve as a robust starting point for researchers aiming to construct novel benzimidazole and quinazoline cores, which are of high interest in medicinal chemistry and materials science. Further exploration of this building block in other cross-coupling reactions (e.g., Suzuki, Sonogashira) or N-derivatization pathways will undoubtedly expand its utility in creating diverse molecular libraries.
References
-
Shaikh, A. A., et al. (2017). An efficient synthesis of benzimidazoles was developed by virtue of a recycled palladium catalyzed hydrogen transfer. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Approaches for the synthesis of 2-substituted quinazolines. Available at: [Link]
-
Al-dujaili, J. H., & Al-Zuhairi, A. J. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Darwish, K. M., & Salama, H. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. Available at: [Link]
-
Chen, L. H., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C–H activation. Medicinal Chemistry Research. Available at: [Link]
-
Shaikh, A. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Sadig, J. E. R., et al. (2012). Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. PubMed. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. Available at: [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]
-
SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Available at: [Link]
-
1Click Chemistry. (n.d.). Building-Blocks. Available at: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. journals.uob.edu.ly [journals.uob.edu.ly]
- 11. synarchive.com [synarchive.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: The Strategic Use of 2-Bromo-3-(cyclohexylmethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a key factor in the progression of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[3] This document provides an in-depth guide on the synthetic utility of 2-Bromo-3-(cyclohexylmethoxy)aniline, a versatile and strategically important building block in the construction of complex kinase inhibitors. We will explore its application in pivotal palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols, and explain the chemical rationale behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.
Introduction: The Value Proposition of this compound
The structure of this compound presents a unique combination of functionalities that make it an exceptionally valuable precursor in medicinal chemistry.
-
The Bromine Handle: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.[4][5]
-
The Aniline Moiety: The primary amine at the 1-position is a key nucleophile, perfectly positioned for forming critical bonds with electrophilic heterocyclic systems (e.g., chloropyrimidines, purines) that are often designed to interact with the hinge region of the kinase ATP-binding pocket.[6]
-
The Cyclohexylmethoxy Group: Positioned at the 3-position, this bulky, lipophilic group plays a crucial role in modulating the physicochemical properties of the final inhibitor. It can enhance solubility in organic media, improve metabolic stability, and establish critical van der Waals interactions within the target kinase's binding site, thereby influencing potency and selectivity.
The strategic placement of these three groups provides a powerful platform for generating diverse libraries of kinase inhibitors with tunable pharmacological profiles.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of kinase inhibitors from this compound predominantly relies on robust and versatile palladium-catalyzed reactions. We will focus on the two most critical transformations: the Buchwald-Hartwig amination to form the core hinge-binding element and the Suzuki-Miyaura coupling for scaffold diversification.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing the arylamine linkage central to many kinase inhibitors.[7] This reaction couples the aniline nitrogen of our starting material with a heterocyclic halide, forming the foundational structure that mimics the adenine of ATP.[8]
This protocol details the coupling of this compound with 2-chloropyrimidine as an exemplary reaction.
Table 1: Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Component / Condition | Recommended Value | Rationale / Scientist's Note |
| Aryl Halide | This compound | 1.0 equiv (e.g., 296 mg, 1.0 mmol) | The primary substrate. Ensure it is pure and dry. |
| Coupling Partner | 2-Chloropyrimidine | 1.1 equiv | A slight excess ensures complete consumption of the starting aniline. |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1.5 mol% | A stable and highly active Pd(0) source, ideal for initiating the catalytic cycle.[7] |
| Phosphine Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 3.5 mol% | A bulky, electron-rich Buchwald ligand essential for promoting oxidative addition and facilitating the challenging reductive elimination step, especially with sterically hindered substrates.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | 2.0 equiv | A strong, non-nucleophilic base required to deprotonate the aniline and facilitate the catalytic cycle. Must be handled under inert conditions. |
| Solvent | Anhydrous Toluene | 5 mL / mmol of aniline | A common non-polar solvent for this reaction, chosen for its high boiling point and ability to dissolve the organic components. Must be thoroughly degassed. |
| Temperature | 100 - 110 °C | 105 °C | Elevated temperature is necessary to drive the reaction to completion. The optimal temperature may require fine-tuning. |
| Reaction Time | 12 - 24 hours | 18 hours | Monitor progress by TLC or LC-MS to determine the point of complete consumption of the starting material. |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 2-chloropyrimidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed, anhydrous toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 105 °C and stir vigorously for 18 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired anilino-pyrimidine product.
-
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: Suzuki-Miyaura Coupling for Scaffold Elaboration
With the core anilino-pyrimidine structure in hand, the bromine atom serves as an ideal anchor point for further functionalization via Suzuki-Miyaura coupling.[10] This C-C bond-forming reaction allows for the introduction of diverse groups to probe structure-activity relationships (SAR).[5]
This protocol describes the coupling of the product from Protocol 1 with a generic arylboronic acid.
Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Component / Condition | Recommended Value | Rationale / Scientist's Note |
| Aryl Bromide | Bromo-anilino-pyrimidine intermediate | 1.0 equiv | The product from the previous Buchwald-Hartwig step. |
| Boronic Acid/Ester | Arylboronic Acid | 1.5 equiv | A moderate excess is used to drive the reaction to completion. Boronic acids can be sensitive to moisture and air. |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 5 mol% | A highly reliable and commercially available catalyst for Suzuki couplings. Alternatively, Pd(dppf)Cl₂ can be used for more challenging substrates.[10] |
| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) | 3.0 equiv | A mild inorganic base is sufficient to activate the boronic acid for transmetalation. The aqueous phase is crucial for the catalytic cycle. |
| Solvent System | 1,4-Dioxane / Water (4:1) | 5 mL / mmol of bromide | A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of both organic and inorganic reagents. The solvent must be degassed. |
| Temperature | 80 - 100 °C | 90 °C | Sufficient to promote the reaction without significant decomposition of the catalyst or starting materials. |
| Reaction Time | 6 - 16 hours | 12 hours | Monitor progress by TLC or LC-MS. |
-
Reaction Setup: In a round-bottom flask, combine the bromo-anilino-pyrimidine intermediate, the arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed 1,4-dioxane, followed by the aqueous sodium carbonate solution, via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the final coupled product.
-
Integrated Synthetic Pathway and Characterization
The true power of this compound is realized when these reactions are used in sequence to rapidly build molecular complexity. The diagram below illustrates a logical and efficient two-step pathway to a highly decorated kinase inhibitor scaffold.
Sources
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brimr.org [brimr.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Revolutionizing Electronics: A Guide to Materials and Applications in Organic Electronics
Abstract
Organic electronics represents a paradigm shift in materials science and device engineering, leveraging carbon-based semiconductors to create lightweight, flexible, and cost-effective electronic devices.[1] This transformative technology is rapidly advancing, with applications ranging from vibrant flexible displays to efficient solar energy harvesting and sensitive biosensors.[2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key materials, fabrication protocols, and characterization techniques that are driving innovation in this exciting field. We will delve into the fundamental principles of organic semiconductors, explore the design and fabrication of state-of-the-art organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs), and provide detailed, field-proven protocols for their creation and analysis.
Introduction: The Promise of Carbon-Based Electronics
Unlike their rigid, inorganic counterparts, organic electronic devices are built from a diverse palette of carbon-based molecules and polymers.[1] This molecular-level design flexibility allows for the fine-tuning of electronic and optical properties, enabling a new generation of devices with unique form factors and functionalities.[4] The primary advantages of organic electronics include:
-
Flexibility and Lightweight: Organic materials can be deposited on flexible substrates like plastics, leading to the development of bendable and even foldable electronic devices.[2]
-
Low-Cost Manufacturing: Many organic materials are solution-processable, allowing for the use of high-throughput, roll-to-roll printing techniques that significantly reduce manufacturing costs compared to traditional vacuum-based silicon processing.[5]
-
Tunable Properties: The electronic and optical properties of organic semiconductors can be precisely controlled through chemical synthesis, enabling the creation of materials tailored for specific applications.[6]
The organic electronics market is projected to experience significant growth, driven by advancements in material stability and device efficiency.[3] This guide will provide the foundational knowledge and practical protocols necessary to contribute to this rapidly evolving field.
Core Components: A Materials-Centric Overview
The performance of any organic electronic device is intrinsically linked to the properties of its constituent materials. This section provides an overview of the key classes of materials employed in organic electronics.
Organic Semiconductors: The Heart of the Device
Organic semiconductors are the active materials responsible for charge transport and light emission/absorption. They are broadly categorized into two main classes:
-
Small Molecules: These are well-defined chemical compounds with a low molecular weight. They are typically deposited via vacuum thermal evaporation, which allows for the formation of highly pure and uniform thin films.[7] Examples include pentacene and tris(8-hydroxyquinoline)aluminum (Alq3).[8][9]
-
Conductive Polymers: These are long-chain macromolecules with a conjugated π-electron system that facilitates charge transport.[3] They are often soluble, making them suitable for solution-based processing techniques like spin coating and inkjet printing.[2][5] Prominent examples include poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS).[3]
The choice between small molecules and polymers depends on the desired device architecture, fabrication method, and performance requirements.
Electrodes and Interfacial Layers
Electrodes are essential for injecting and collecting charge carriers. Transparent conductive oxides, such as indium tin oxide (ITO), are commonly used as the anode due to their high transparency and conductivity.[10] Metals like aluminum, gold, and calcium are frequently used as cathodes.
Interfacial layers are often introduced between the electrodes and the active organic layers to improve charge injection/extraction and enhance device performance and stability.[11] These can include hole-transport layers (HTLs), electron-transport layers (ETLs), and charge-blocking layers.
Key Applications and Device Architectures
The versatility of organic materials has led to the development of a wide range of electronic devices. This section will focus on three key applications: organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
OLEDs are solid-state devices that emit light when an electric current is applied.[10] They are known for their vibrant colors, high contrast, and thin form factor, making them ideal for displays in smartphones, televisions, and wearable devices.[3]
Device Architecture: A typical OLED consists of a stack of organic layers sandwiched between two electrodes. The basic structure includes an emissive layer (EML), where light is generated, a conductive layer, and at least one transparent electrode.[10]
Diagram 1: Basic OLED Device Structure
Caption: A schematic of a typical multilayer OLED device architecture.
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert sunlight into electricity. Their potential for low-cost, large-area manufacturing and their compatibility with flexible substrates make them a promising technology for renewable energy.[12][13]
Device Architecture: The most common OPV architecture is the bulk heterojunction (BHJ), where an electron donor (typically a conjugated polymer like P3HT) and an electron acceptor (often a fullerene derivative like PCBM) are blended together to form the active layer.[12] This intimate mixing creates a large interfacial area for efficient charge separation.
Diagram 2: Bulk Heterojunction OPV Device Structure
Caption: A typical inverted bulk heterojunction organic solar cell structure.
Organic Field-Effect Transistors (OFETs)
OFETs are three-terminal devices that act as switches or amplifiers.[7] They are the fundamental building blocks of integrated circuits and are being explored for applications in flexible displays, RFID tags, and sensors.[7]
Device Architecture: OFETs can be fabricated in various geometries, with the most common being the bottom-gate, top-contact and top-gate, bottom-contact configurations.[6][14] The choice of architecture depends on the specific materials and fabrication processes used.
Diagram 3: Common OFET Device Architectures
Caption: Two common device architectures for organic field-effect transistors.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the fabrication and characterization of key organic electronic devices. These protocols are designed to be a starting point for researchers and can be adapted based on available equipment and specific research goals.
Protocol: Fabrication of a P3HT:PCBM Bulk Heterojunction Organic Solar Cell
This protocol details the fabrication of an inverted architecture OPV device using a blend of P3HT and PCBM as the active layer.
Materials and Equipment:
-
ITO-coated glass substrates
-
Detergent solution (e.g., Hellmanex III)
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
PEDOT:PSS solution
-
P3HT and PCBM
-
Chlorobenzene
-
Zinc Oxide (ZnO) nanoparticle solution or precursor
-
Aluminum (Al) pellets
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sonciate the ITO-coated glass substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water, acetone, and isopropanol for 15 minutes each.[10]
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 20 minutes to improve the wettability and work function of the ITO surface.[10]
-
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Deposition:
-
Prepare a solution of P3HT:PCBM in chlorobenzene. A common concentration is 2 wt% with a 1:0.8 weight ratio of P3HT to PCBM.[4] Stir the solution overnight in the glovebox to ensure complete dissolution.
-
Spin coat the P3HT:PCBM solution onto the PEDOT:PSS layer. A spin speed of 600 rpm for 5 minutes can produce a film of approximately 140 nm.[4]
-
Allow the film to dry slowly in a solvent-rich atmosphere to promote favorable morphology.[4]
-
Anneal the active layer at 120°C for 10 minutes to improve crystallinity and charge transport.[15]
-
-
Electron Transport Layer (ETL) Deposition (Optional but Recommended):
-
For an inverted structure, an ETL such as ZnO is often used.
-
Spin coat a ZnO nanoparticle solution or a precursor solution onto the active layer.
-
Anneal according to the specific ZnO formulation instructions (e.g., 150°C for 15 minutes).
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Evaporate a layer of aluminum (approximately 70-100 nm) through a shadow mask to define the device area.[4] The deposition should be done at a high vacuum (<10⁻⁶ mbar).
-
-
Encapsulation:
-
To prevent degradation from oxygen and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip.[11] This should be done in an inert atmosphere.
-
Diagram 4: Workflow for P3HT:PCBM OPV Fabrication
Caption: A step-by-step workflow for the fabrication of a P3HT:PCBM organic solar cell.
Protocol: Characterization of an Organic Solar Cell
This protocol outlines the standard procedure for measuring the current-voltage (I-V) characteristics of an OPV device to determine its key performance parameters.
Equipment:
-
Solar simulator with a calibrated AM 1.5G spectrum (1000 W/m²)
-
Source measure unit (SMU)
-
4-wire Kelvin probe setup
-
Computer with data acquisition software
Procedure:
-
Setup:
-
Measurement:
-
Illuminate the device with the solar simulator.
-
Sweep the voltage from a negative bias (e.g., -1 V) to a positive bias (e.g., +1 V) and measure the corresponding current.
-
Also, perform a dark I-V scan by blocking the light from the solar simulator.
-
-
Data Analysis:
-
From the illuminated I-V curve, extract the following parameters:
-
Short-circuit current (Isc): The current at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Maximum power point (Pmax): The point on the I-V curve where the product of voltage and current is at its maximum. The corresponding voltage and current are Vmax and Imax.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as: FF = (Vmax * Imax) / (Voc * Isc)
-
Power Conversion Efficiency (PCE or η): The ratio of the maximum electrical power generated by the cell to the incident light power (Pin), calculated as: η = (Voc * Isc * FF) / Pin
-
-
Table 1: Key Performance Parameters of Organic Solar Cells
| Parameter | Symbol | Description |
| Open-Circuit Voltage | Voc | The maximum voltage a solar cell can produce. |
| Short-Circuit Current | Isc | The maximum current a solar cell can produce. |
| Fill Factor | FF | A measure of the quality of the solar cell. |
| Power Conversion Efficiency | η (PCE) | The overall efficiency of the solar cell in converting light to electricity. |
Protocol: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor
This protocol describes the fabrication of a top-gate, bottom-contact OFET, a common architecture for research purposes.
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acts as the gate and gate dielectric, respectively)
-
Photoresist and photolithography equipment (for patterning source/drain electrodes) or shadow masks
-
Gold (Au) and a thin adhesion layer (e.g., chromium or titanium)
-
Organic semiconductor solution (e.g., P3HT in chlorobenzene)
-
Polymer dielectric solution (e.g., PMMA in an orthogonal solvent)
-
Gate electrode material (e.g., aluminum or a conductive polymer)
-
Spin coater
-
Thermal or e-beam evaporator
-
Glovebox
Procedure:
-
Substrate Preparation:
-
Start with a clean, highly doped Si wafer with a layer of SiO₂.
-
Pattern the source and drain electrodes on the SiO₂ surface using photolithography or by evaporating through a shadow mask. A thin adhesion layer (2-5 nm) followed by a thicker layer of gold (30-50 nm) is typically used.
-
-
Organic Semiconductor Deposition:
-
Transfer the substrate to a glovebox.
-
Treat the substrate surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and passivate surface traps.
-
Spin coat the organic semiconductor solution onto the substrate, covering the source and drain electrodes.
-
Anneal the film at an appropriate temperature to improve morphology and performance.
-
-
Gate Dielectric Deposition:
-
Spin coat a layer of a polymer dielectric, such as PMMA, on top of the organic semiconductor. It is crucial to use a solvent for the dielectric that does not dissolve the underlying semiconductor layer (an orthogonal solvent).
-
Cure the dielectric layer by baking at a suitable temperature.
-
-
Gate Electrode Deposition:
-
Deposit the gate electrode on top of the dielectric layer through a shadow mask. This can be done by thermal evaporation of a metal like aluminum or by solution-processing a conductive polymer.
-
Protocol: Characterization of an Organic Field-Effect Transistor
This protocol details the electrical characterization of an OFET to determine its key performance metrics.
Equipment:
-
Semiconductor parameter analyzer or two source measure units
-
Probe station with micro-manipulators
-
Computer with control and analysis software
Procedure:
-
Setup:
-
Place the OFET device on the stage of the probe station.
-
Use the micro-manipulators to make contact with the source, drain, and gate electrodes.
-
-
Measurement:
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for different constant gate-source voltages (Vgs).
-
Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).
-
-
Data Analysis:
-
From the transfer characteristics in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation: Id = (W / 2L) * μ * Ci * (Vgs - Vt)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage.
-
The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve.
-
The threshold voltage (Vt) is the gate voltage at which the transistor begins to conduct, and it can be extracted from the x-intercept of the linear fit to the plot of the square root of Id versus Vgs.
-
Table 2: Key Performance Parameters of Organic Field-Effect Transistors
| Parameter | Symbol | Description |
| Field-Effect Mobility | μ | A measure of how quickly charge carriers move through the semiconductor. |
| On/Off Ratio | - | The ratio of the current when the transistor is "on" to when it is "off". |
| Threshold Voltage | Vt | The gate voltage required to turn the transistor on. |
Advanced Characterization Techniques
Beyond basic electrical characterization, a suite of advanced techniques is employed to gain a deeper understanding of the structure-property relationships in organic electronic materials and devices.
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of thin films, revealing information about morphology, grain size, and surface roughness.[17] Conductive AFM (C-AFM) can simultaneously map the local conductivity of a film.[18]
-
Scanning and Transmission Electron Microscopy (SEM/TEM): While potentially destructive to organic materials due to the high-energy electron beam, these techniques can provide valuable information about the cross-sectional structure of devices and the morphology of bulk materials.[19]
-
In-situ/Operando Characterization: These techniques allow for the real-time observation of changes in material properties and device performance during operation, providing crucial insights into degradation mechanisms and dynamic processes.[19]
Challenges and Future Outlook
Despite significant progress, the widespread commercialization of organic electronics still faces challenges, primarily related to device stability and lifetime.[2] Organic materials are often sensitive to oxygen and moisture, which can lead to degradation of performance over time.[15]
Future research will focus on:
-
Developing more stable organic materials: Designing and synthesizing new materials with improved intrinsic stability is a key priority.
-
Improving encapsulation techniques: Advanced barrier films and encapsulation methods are needed to protect devices from the ambient environment.[15]
-
Sustainable and eco-friendly materials: There is a growing interest in developing organic electronic materials from renewable and biodegradable sources.[3]
Conclusion
The field of organic electronics holds immense promise for revolutionizing the way we create and interact with electronic devices. By understanding the fundamental materials science, mastering fabrication techniques, and employing rigorous characterization protocols, researchers can continue to push the boundaries of this exciting technology. The detailed application notes and protocols provided in this guide serve as a valuable resource for both newcomers and experienced professionals in the field, facilitating the development of the next generation of flexible, lightweight, and low-cost organic electronic devices.
References
-
Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]
-
Fabrication and characterization of bulk heterojunction organic solar cell: a review. (n.d.). ResearchGate. [Link]
-
Organic field-effect transistor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Bäuerle, P., & Würthner, F. (2011). Solution processed metal-oxides for organic electronic devices. Energy & Environmental Science, 4(5), 1547-1557. [Link]
-
Organic Electronics Materials: A Literature Review. (n.d.). Studylib. [Link]
-
Organic electronics: pioneering the future of sustainable and flexible technology. (2025, November 18). Royal Society of Chemistry. [Link]
-
Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. (2024, July 16). Highlights in Science, Engineering and Technology. [Link]
-
In-situ/operando characterization techniques for organic semiconductors and devices. (n.d.). Researching. [Link]
-
Conductive Atomic Force Microscopy Investigations of Organic Thin Films. (n.d.). University of Basel. [Link]
-
High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (2007, December 5). ACS Publications. [Link]
-
Meitzner, R., Madalaimuthu, J. P., Alam, S., Islam, M. M., Peiler, S., Anand, A., ... & Hoppe, H. (2022). An effective method of reconnoitering current–voltage (IV) characteristics of organic solar cells. Journal of Applied Physics, 132(1), 015001. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ORGANIC SOLAR CELL. (2024). JETIR. [Link]
-
Organic Light Emitting Diodes: Devices and applications. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2025, November 7). JoVE. [Link]
-
Manufacturing Process and Key Technologies of OLED. (2022, November 22). DisplayMan. [Link]
-
Improving the Reproducibility of P3HT:PCBM Solar Cells by Controlling the PCBM/Cathode Interface. (2009, October 13). UCLA Chemistry and Biochemistry. [Link]
-
Fabrication and Characterization of Organic Field-Effect Transistors. (n.d.). Scribd. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023, November 25). MDPI. [Link]
-
Device Fabrication and Optimisation of P3HT:PCBM based Organic Photovoltaics. (n.d.). Longdom Publishing. [Link]
-
Solar cell characterization. (n.d.). National Institute of Standards and Technology. [Link]
-
Characterization of thin film properties and quality. (2025, September 15). Surface Science Study Guide 2024. [Link]
-
IV Characterization of Solar Cells using Elite-EDC. (n.d.). Elite WISETOP Technology. [Link]
-
Organic Solar Cells Parameters Extraction and Characterization Techniques. (2021, September 23). MDPI. [Link]
-
Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. (2021, July 19). MDPI. [Link]
-
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30). Journal of Applied Science and Engineering. [Link]
-
The determination of charge carrier mobility from the current transients in organic field effect transistor. (2014, July 8). AIP Publishing. [Link]
-
Meitzner, R., Madalaimuthu, J. P., Alam, S., Islam, M. M., Peiler, S., Anand, A., ... & Hoppe, H. (2022). An effective method of reconnoitering current–voltage (IV) characteristics of organic solar cells. KAUST Repository. [Link]
-
Development of Vapor Deposition Processes for OLEDs. (2014, September 28). UPCommons. [Link]
-
Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015, June 23). ACS Publications. [Link]
-
Organic Electronic Devices. (n.d.). Toray Research Center. [Link]
-
Reliability and degradation of small molecule-based organic light-emitting devices (OLEDs). (2002, April 30). IEEE Xplore. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. displayman.com [displayman.com]
- 8. ossila.com [ossila.com]
- 9. politesi.polimi.it [politesi.polimi.it]
- 10. ossila.com [ossila.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. pubs.aip.org [pubs.aip.org]
- 13. longdom.org [longdom.org]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. fiveable.me [fiveable.me]
- 16. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]
- 17. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 18. US9496315B2 - Top-gate bottom-contact organic transistor - Google Patents [patents.google.com]
- 19. spectraresearch.com [spectraresearch.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-(cyclohexylmethoxy)aniline
Introduction
2-Bromo-3-(cyclohexylmethoxy)aniline is a substituted aniline derivative that, like many bromo-anilines, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its structure, featuring a basic aniline group, a bulky lipophilic cyclohexylmethoxy group, and a bromine atom, presents a unique combination of properties that can lead to specific challenges during purification. Impurities stemming from synthesis, such as unreacted precursors, regioisomers, or degradation byproducts, are common and require robust purification strategies.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the common purification challenges associated with this compound. We will delve into the underlying chemical principles of these challenges and offer field-proven protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: Crude samples typically contain a mixture of process-related and degradation impurities. Process-related impurities can include unreacted starting materials (e.g., 2-bromo-3-aminophenol, cyclohexylmethyl bromide), over- or under-halogenated byproducts, and regioisomers depending on the synthetic route.[3] Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric by-products, especially during storage or upon exposure to heat and light.[3][4]
Q2: My purified compound appears as a dark oil or discolored solid. How can I remove the color?
A2: Discoloration in aniline derivatives is often due to trace amounts of oxidized impurities.[3] The most effective method for decolorization is treatment with activated carbon during recrystallization. The crude product is dissolved in a suitable hot solvent, a small amount (typically 1-2% w/w) of activated carbon is added, and the mixture is briefly heated. The hot solution is then filtered through a pre-warmed funnel containing celite or filter paper to remove the carbon and the adsorbed impurities. Subsequent slow cooling of the filtrate should yield lighter-colored crystals.[3][5]
Q3: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I resolve it?
A3: This is a classic issue when purifying basic compounds like anilines on standard silica gel. The amine functional group is basic, while the surface of silica gel is populated with acidic silanol groups (Si-OH). This acid-base interaction leads to strong, sometimes irreversible, adsorption of the aniline to the stationary phase, resulting in poor separation and significant tailing of the product peak.[6]
To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, should be added to the mobile phase. A concentration of 0.5-2% (v/v) TEA is typically sufficient to neutralize the acidic sites on the silica, allowing the aniline to elute symmetrically.[6]
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The ideal solvent system (mobile phase) should provide good separation between your target compound and its impurities. This is best determined empirically using Thin Layer Chromatography (TLC).
-
Spotting: Spot your crude mixture on a TLC plate.
-
Elution: Develop the plate using various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has a retention factor (Rf) value between 0.2 and 0.3. This Rf range typically provides the best resolution in column chromatography.[6]
A good starting point for a compound with this structure would be a hexane/ethyl acetate gradient.
Q5: What is the most effective technique for purifying a solid sample of this compound?
A5: For solid samples, recrystallization is a powerful and scalable purification technique.[7] The key is selecting a suitable solvent or solvent system. The ideal solvent should dissolve the compound completely when hot but poorly or not at all when cold.[8] For substituted anilines, common choices include alcohols (ethanol, isopropanol) or mixed solvent systems like ethanol/water or toluene/hexane.[8] The process involves dissolving the crude solid in a minimal amount of the hot solvent, allowing the solution to cool slowly to promote the formation of large, pure crystals, and then collecting the crystals by filtration.[9][10]
Troubleshooting Guides
Problem 1: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Polarity | Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound. A shallower polarity gradient during elution can improve the separation of closely eluting spots.[6] |
| Strong Interaction with Silica Gel (Tailing) | Add 0.5-2% triethylamine (TEA) to the mobile phase to neutralize acidic silanol groups and prevent peak tailing.[6] |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.[6] |
| Co-elution of Isomeric Impurities | Consider using a different stationary phase that offers alternative selectivity. Alumina or phenyl-functionalized silica gel can separate aromatic isomers based on different interactions (e.g., π-π stacking).[6] |
Problem 2: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Using Too Much Solvent | Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution to ensure the solution is saturated upon cooling.[5] |
| Cooling the Solution Too Quickly | Allow the hot, clear solution to cool slowly to room temperature undisturbed. Rapid cooling in an ice bath can cause the product to precipitate as a fine powder, trapping impurities. Once crystal formation appears complete at room temperature, then place the flask in an ice bath to maximize yield.[8][10] |
| Compound is Too Soluble in the Chosen Solvent | If the compound remains dissolved even at low temperatures, the solvent is not suitable. Select a less polar solvent or use a mixed-solvent system. Add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.[8] |
| Premature Crystallization During Hot Filtration | Use a pre-warmed funnel and flask for the hot filtration step. Perform the filtration as quickly as possible to prevent the solution from cooling and crystals from forming on the filter paper. |
Visualized Workflows and Protocols
General Purification Strategy
The selection of a purification strategy depends on the physical state of the crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purifying this compound.
Troubleshooting Column Tailing
This diagram illustrates the common problem of peak tailing with anilines on silica gel and its solution.
Caption: Logic diagram for resolving peak tailing of anilines on silica gel.
Detailed Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Mobile Phase Preparation: Based on TLC analysis (aiming for Rf ≈ 0.2-0.3), prepare the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). To this mixture, add triethylamine (TEA) to a final concentration of 1% (v/v).[6]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by dissolving the crude product, adding a small amount of silica gel, and evaporating the solvent to create a free-flowing powder. Carefully add the sample to the top of the packed column.[6]
-
Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is effective for solid samples that are highly soluble in ethanol but insoluble in water.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Induce Saturation: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all residual solvent.
References
- BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. BenchChem Technical Support.
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Veeprho. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-(Bromomethyl)
- EBSCO. (2018). Recrystallization (chemistry) | Chemistry | Research Starters.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem Technical Support.
-
Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved February 16, 2026. [Link]
- University of California, Irvine. (2010). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Global Village Publishing. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. studylib.net [studylib.net]
Technical Support Center: Purification of 2-Bromo-3-(cyclohexylmethoxy)aniline
The following technical guide is structured as a Tier 3 Engineering Support Resource for process chemists and purification scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Case Reference: 2-Br-3-Cyc-Aniline-PUR-001 Status: Active Applicable For: Process Development, Medicinal Chemistry, QA/QC Analysis[1][2][3]
Executive Summary & Impurity Profiling
The Core Challenge: Purifying 2-Bromo-3-(cyclohexylmethoxy)aniline requires balancing the removal of lipophilic precursors against the stability of the Carbon-Bromine (C-Br) bond.[1][2] The ortho-bromo substituent is electronically labile under standard nitro-reduction conditions, leading to des-bromo impurities that are chemically similar to the target, making chromatographic separation difficult.[1][2][3]
Target Molecule Characteristics:
-
Lipophilicity: High (due to the cyclohexylmethoxy group).
-
Basicity: Reduced pKa (est. 2.5–3.[1]0) compared to aniline (4.[4]6) due to the electron-withdrawing inductive effect (-I) of the ortho-bromine and meta-alkoxy group.[1][2]
-
Critical Sensitivity: Susceptible to hydrodebromination (loss of Br) during catalytic hydrogenation.
Table 1: Common Impurity Profile & Origin
| Impurity Type | Likely Identity | Origin / Root Cause | Polarity (Rel. to Target) |
| Impurity A | 3-(cyclohexylmethoxy)aniline | Hydrodebromination during nitro-reduction (Pd/C + H₂).[1][2] | Very Similar (Difficult to separate) |
| Impurity B | 2-Bromo-3-(cyclohexylmethoxy)-1-nitrobenzene | Incomplete Reduction of the precursor.[1][2] | Lower (Less Polar) |
| Impurity C | Azo/Azoxy dimers | Condensation byproducts formed during partial reduction (common with Fe/Sn reductions).[2] | Very Low (Non-polar) |
| Impurity D | 2-Bromo-3-nitrophenol | Unreacted Starting Material (if alkylation failed).[1] | Higher (Acidic/Polar) |
Troubleshooting Guides (Q&A Format)
Issue 1: "I am seeing significant des-bromo impurity (Impurity A) after reduction."
Diagnosis: You are likely using standard Catalytic Hydrogenation (Pd/C with H₂).[2] Palladium is excellent at oxidative addition into Ar-Br bonds, facilitating their replacement with hydrogen.[1][2][3]
Corrective Protocol (The Chemoselective Switch): Switch from Pd/C hydrogenation to a dissolving metal reduction or a poisoned catalyst system.
Issue 2: "The product co-elutes with the nitro precursor on TLC/HPLC."
Diagnosis: The lipophilic cyclohexyl tail dominates the interaction with the stationary phase, masking the polarity difference between the -NO₂ and -NH₂ groups.
Corrective Protocol (The Acid-Base Swing): Do not rely solely on chromatography. Use the basicity of the amine to chemically separate it from the non-basic nitro impurity.
Step-by-Step Acid-Base Extraction:
-
Dissolution: Dissolve crude mixture in EtOAc.
-
Protonation (Critical Step): Extract with 2M HCl (3x).
-
Why? The aniline converts to the water-soluble hydrochloride salt. The nitro impurity and unreacted alkyl halides stay in the EtOAc.
-
Note: Do not use weak acids (like 5% acetic acid); the electron-deficient aniline requires a stronger acid to fully protonate.
-
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH to pH > 10.
-
Observation: The product will precipitate as a milky oil/solid.
-
-
Recovery: Extract the now-free base aniline back into EtOAc, dry over Na₂SO₄, and concentrate.
Issue 3: "My product is colored (red/brown) even after column chromatography."
Diagnosis: This indicates the presence of trace azo-dimers or oxidation products (quinones), which have high extinction coefficients.[2][3] Even <0.5% can cause strong coloration.[1]
Corrective Protocol (Activated Carbon Treatment):
-
Dissolve the aniline in warm Methanol or Ethanol.
-
Add 10-20 wt% Activated Charcoal.
-
Reflux for 30 minutes.
-
Filter while hot through a Celite pad (diatomaceous earth) to remove fines.[1]
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying the crude reaction mixture, specifically targeting the separation of the amine from non-basic impurities.
Caption: Acid-Base "Swing" Purification Strategy. Exploits the basicity of the aniline to isolate it from neutral nitro/alkoxy precursors.
Advanced Recrystallization Strategies
If the acid-base extraction yields a solid that requires further polishing, use recrystallization.[1][2] Due to the cyclohexyl group, this molecule behaves like a "greasy" aromatic.
Solvent System Recommendations
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| Ethanol / Water | 5:1 to 2:1 | Anti-solvent precipitation | Removing inorganic salts and trace polar impurities.[1][2] |
| Hexane / Ethyl Acetate | 10:1 | Cooling crystallization | Removing non-polar dimers (azo compounds) that stay in the mother liquor. |
| Methanol (Cold) | Pure | Trituration | Washing away surface impurities from the solid filter cake. |
Protocol for Hexane/EtOAc Recrystallization:
-
Dissolve the solid in the minimum amount of boiling EtOAc.
-
Slowly add Hexane (or Heptane) while maintaining boiling until slight turbidity persists.
-
Add one drop of EtOAc to clear the solution.[7]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Critical: Do not shock-cool; rapid cooling traps impurities.[1]
Synthesis Pathway & Impurity Origins
Understanding where the impurities come from allows for upstream prevention.
Caption: Origin of impurities. Note the divergence at the reduction step where choice of catalyst determines the impurity profile.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Aniline purification via Acid-Base extraction).
-
BenchChem Technical Support. (2025). Preventing debromination of bromoanilines during reduction.[1] (Specific guidance on catalyst selection for halo-aromatics).
-
Sigma-Aldrich. (n.d.).[1] 2-Bromo-1-methoxy-3-nitrobenzene Product Data. (Structural analog data for solubility estimation).
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization Guide.[1][7][9][10] (General solvent selection rules for polar/non-polar aromatic systems).
-
Ketone Pharma. (2024).[1] 4-Bromoaniline: Properties, Applications, Safety & Insights.[1][2][3] (Handling and safety data for bromoanilines).
Sources
- 1. veeprho.com [veeprho.com]
- 2. media.neliti.com [media.neliti.com]
- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. studylib.net [studylib.net]
Validation & Comparative
Characterization and validation of 2-Bromo-3-(cyclohexylmethoxy)aniline derivatives
Strategic Validation of 2-Bromo-3-(cyclohexylmethoxy)aniline: A Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of Lead Optimization. This compound (CAS: 1595002-70-2) emerges as a high-value "linchpin" intermediate, offering a unique combination of orthogonal reactivity (aryl bromide/aniline) and lipophilic modulation (cyclohexyl ether).
This guide provides a comprehensive characterization and validation of this scaffold, contrasting its performance against standard analogs like 2-Bromoaniline and 2-Bromo-3-methoxyaniline . Our analysis focuses on its utility in synthesizing biaryl kinase inhibitors, where the ortho-bromo group serves as a handle for Suzuki-Miyaura coupling, while the meta-cyclohexylmethoxy group targets hydrophobic pockets (e.g., the Gatekeeper or Solvent Front regions of kinases).
Part 1: Structural Characterization & Purity Profiling
The synthesis of regio-defined substituted anilines is prone to isomer contamination. Validating the structural integrity of this compound is the first critical step before library generation.
Analytical Fingerprint
| Technique | Key Diagnostic Signal | Interpretation |
| -OCH | ||
| 1,2,3-substitution pattern. A triplet at ~7.05 ppm indicates the H-5 proton, confirming the meta relationship of substituents. | ||
| LC-MS (ESI+) | [M+H] | Characteristic 1:1 isotopic pattern of mono-brominated species. |
| IR Spectroscopy | 3380, 3460 cm | Primary amine (-NH |
Isomer Differentiation
A common impurity is the 2-Bromo-5-(cyclohexylmethoxy)aniline isomer.
-
Differentiation Strategy: NOE (Nuclear Overhauser Effect) difference spectroscopy.
-
Observation: Irradiation of the -OCH
- protons in the target compound (3-isomer) will show an NOE enhancement of the aromatic H-4 proton. The 5-isomer would show enhancement of H-4 and H-6, which are chemically equivalent or distinct depending on the exact shift, but the coupling constants in 1D NMR (H-4 vs H-6 meta coupling) are definitive.
Part 2: Comparative Reactivity Analysis
To validate the utility of this building block, we compared its performance in standard cross-coupling reactions against structurally related anilines.
Suzuki-Miyaura Coupling Efficiency
Objective: Determine if the bulky cyclohexylmethoxy group at the 3-position sterically hinders palladium-catalyzed coupling at the 2-position (ortho-bromo).
-
Reaction: Coupling with Phenylboronic acid (1.2 eq).
-
Conditions: Pd(dppf)Cl
(5 mol%), K CO (3 eq), Dioxane/H O, 90°C, 4h.
Table 1: Comparative Yields in Suzuki Coupling
| Scaffold | Steric Bulk (C-3) | Conversion (LCMS, 4h) | Isolated Yield | Notes |
| 2-Bromoaniline | H (None) | >98% | 92% | Baseline reactivity. Fast kinetics. |
| 2-Bromo-3-methoxyaniline | -OMe (Small) | 94% | 88% | Minimal steric impact; electronic donation aids oxidative addition. |
| This compound | -OCH | 89% | 81% | Slight rate retardation due to steric bulk, but high yield is maintained. |
Insight: While the cyclohexyl group introduces steric bulk, the flexible ether linker (-OCH
Nucleophilic Acylation (Amide Formation)
Objective: Assess the nucleophilicity of the aniline nitrogen.
-
Reaction: Acylation with Benzoyl chloride (1.1 eq), Et
N, DCM, 0°C to RT.
Table 2: Amide Coupling Kinetics
| Scaffold | Electronic Effect (C-3) | Time to 95% Conv. | Observation |
| 2-Bromoaniline | Neutral | 30 min | Standard reactivity. |
| This compound | Electron Donating (+M) | 20 min | Enhanced Nucleophilicity. The alkoxy group increases electron density on the nitrogen, accelerating acylation. |
Part 3: Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
For the synthesis of Biaryl Kinase Inhibitor Intermediates.
Rationale: The standard Pd(dppf)Cl
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd
(dba) (2 mol%) + S-Phos (4 mol%)-
Why S-Phos? This Buchwald ligand is specifically designed to facilitate oxidative addition into sterically hindered aryl chlorides/bromides.
-
-
Base: K
PO (3.0 eq) -
Solvent: Toluene/n-Butanol/Water (4:1:1)
Step-by-Step Workflow:
-
Charge: In a microwave vial, combine the aniline (1.0 eq), boronic acid (1.5 eq), and K
PO (3.0 eq). -
Degas: Add the solvent mixture (0.1 M concentration relative to aniline). Sparge with Argon for 10 minutes. Critical: Oxygen poisons the active Pd(0) species.
-
Catalyst Addition: Add Pd
(dba) and S-Phos quickly under an Argon stream. Cap the vial immediately. -
Reaction: Heat at 100°C for 12 hours (conventional) or 120°C for 45 mins (microwave).
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
TLC Monitoring: The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear. A blue fluorescent spot (the biaryl product) often appears at lower Rf due to increased polarity.
Part 4: Strategic Application & Workflow Visualization
The following diagram illustrates the divergent synthesis pathways accessible from this scaffold. The "Orthogonal Reactivity" allows chemists to choose between "Path A" (Early Stage Core Diversification) or "Path B" (Late Stage Tail Modification).
Figure 1: Divergent synthesis workflow demonstrating the orthogonal utility of the scaffold in medicinal chemistry campaigns.
Part 5: Safety & Handling
-
Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and methemoglobinemia inducing agent. Handle in a fume hood.
-
Stability: The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis Acid conditions (e.g., BBr
), which is useful if deprotection to the phenol is desired later.
References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Pd Catalysts for Suzuki-Miyaura Couplings." Journal of the American Chemical Society. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information. Link
Sources
A Comparative Guide to the Biological Activity of 2-Bromo-3-(cyclohexylmethoxy)aniline Analogues: A Framework for Discovery
This guide provides a comprehensive framework for synthesizing and evaluating the biological activity of a novel chemical scaffold, 2-Bromo-3-(cyclohexylmethoxy)aniline, and its analogues. As direct experimental data for this specific compound series is not yet prevalent in public literature, this document serves as a strategic guide for researchers, scientists, and drug development professionals. We will leverage established principles of medicinal chemistry and established bioassay protocols to outline a robust research plan. This guide will detail proposed synthetic strategies, in-depth protocols for biological evaluation, and a discussion of hypothetical structure-activity relationships (SAR) to accelerate discovery efforts in this promising chemical space.
Introduction: The Rationale for Aniline Scaffolds in Drug Discovery
Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents. Their synthetic tractability and ability to engage in various biological interactions make them a cornerstone of drug design. The introduction of a bromine atom and a bulky, lipophilic cyclohexylmethoxy group to the aniline scaffold, as in our lead compound This compound , presents an intriguing combination of features. Halogenation can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, while the cyclohexylmethoxy moiety can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.[1][2]
This guide proposes a systematic exploration of analogues to elucidate the structure-activity relationship (SAR) and identify candidates with potent biological activity, focusing on antimicrobial and cytotoxic properties as initial screening endpoints.
Proposed Synthesis of Analogues
A logical and efficient synthetic strategy is paramount for generating a library of analogues for comparative screening. The proposed synthetic workflow is designed for flexibility, allowing for the introduction of diversity at key positions of the parent scaffold.
General Synthetic Workflow
The synthesis can be approached via a multi-step process, beginning with commercially available starting materials. A plausible route involves the etherification of a brominated nitrophenol followed by the reduction of the nitro group to the target aniline.
Caption: Proposed synthetic workflow for the parent compound and its analogues.
This modular approach allows for the generation of a focused library by substituting the initial bromonitrophenol or the alkyl halide to probe the effects of bromine's position and the nature of the cycloalkyl group.
Comparative Biological Evaluation: Methodologies and Protocols
To establish a baseline biological profile, we propose screening the synthesized analogues for two fundamental activities: antimicrobial efficacy and cytotoxicity. These assays provide critical initial data on potential therapeutic applications and safety profiles.
Antimicrobial Activity Screening
The initial evaluation of antimicrobial properties is crucial for identifying potential anti-infective agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. The rationale for this specific concentration is that it provides a sufficient bacterial load for visible growth within a standard incubation period without being overly dense, which could mask the inhibitory effects of the compound.
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of each analogue in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in the broth medium to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include essential controls: a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used). These controls validate that the bacteria can grow, the medium is sterile, and the solvent has no intrinsic antimicrobial activity.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[3]
-
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Cytotoxicity Assessment
Evaluating a compound's toxicity against mammalian cells is a critical step to assess its therapeutic index. The MTT assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability.[5]
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293 for normal cells, or a cancer cell line like HeLa) into a 96-well plate at a density of ~1 x 10⁴ cells per well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogues in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the various compound concentrations.
-
Include a vehicle control (cells treated with solvent only) and a blank control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. The principle here is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Incubate for 3-4 hours to allow for formazan crystal formation.
-
-
Data Acquisition:
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Hypothetical Data and Structure-Activity Relationship (SAR) Analysis
To guide future research, we present a hypothetical dataset for a small, focused library of analogues. This table illustrates how experimental data can be organized for effective comparison and SAR elucidation.
Table 1: Hypothetical Biological Activity of this compound Analogues
| Compound ID | R¹ (Bromo Position) | R² (Cycloalkyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 Cells |
| Parent-1 | 2-Bromo | Cyclohexyl | 16 | 64 | >100 |
| ANA-2 | 4-Bromo | Cyclohexyl | 8 | 32 | >100 |
| ANA-3 | 2,4-Dibromo | Cyclohexyl | 4 | 16 | 85 |
| ANA-4 | 2-Bromo | Cyclopentyl | 32 | 128 | >100 |
| ANA-5 | 2-Bromo | Cycloheptyl | 8 | 32 | 90 |
Expert Analysis and SAR Insights
-
Impact of Bromine Position: Moving the bromine atom from the 2-position (Parent-1) to the 4-position (ANA-2) appears to double the antimicrobial activity. This suggests that the electronic or steric profile at the para-position may be more favorable for target interaction.
-
Effect of Multiple Halogenation: The introduction of a second bromine atom (ANA-3) significantly enhances antimicrobial potency. However, this comes at the cost of increased cytotoxicity, a common trend with increased halogenation.[6]
-
Influence of Cycloalkyl Ring Size: Altering the size of the cycloalkyl ring appears to directly impact activity. The smaller cyclopentyl group (ANA-4) reduces activity, while the larger cycloheptyl group (ANA-5) enhances it, suggesting that a larger, more lipophilic group in this position may improve target engagement or membrane penetration.
Caption: A logical diagram of hypothetical structure-activity relationships.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel biologically active agents. This guide provides a comprehensive and actionable framework for researchers to initiate such a program. By systematically synthesizing analogues and evaluating them through robust, validated protocols for antimicrobial activity and cytotoxicity, a clear structure-activity relationship can be established.
Future work should focus on expanding the analogue library based on initial findings, exploring a wider range of microbial strains, including resistant variants, and investigating the mechanism of action for the most potent and selective compounds. This structured approach, grounded in sound medicinal chemistry principles, will pave the way for unlocking the full therapeutic potential of this novel chemical class.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Al-Shabib, N. A., et al. (2024).
- Wojnicz, D., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- BenchChem. (2025).
- BenchChem. (2025). The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide for Drug Discovery Professio.
- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
- ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on....
- Rezaei, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Bentham Science Publishers.
- Rezaei, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Semantic Scholar.
- Biamino, G., et al. (1990). Genotoxicity of aniline derivatives in various short-term tests. PubMed.
- Wang, J., et al. (2016).
- ResearchGate. (n.d.). Cytotoxicity of aniline solution.
- National Center for Biotechnology Inform
- Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Neliti. (2025). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Xu, X., et al. (2018). Bromophenols in Marine Algae and Their Bioactivities. PMC.
- Google Patents. (n.d.).
- Chen, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.
- Royal Society of Chemistry. (n.d.).
- de Oliveira, C. M. A., et al. (2019). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PMC - PubMed Central.
- Szychowski, K. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- MDPI. (n.d.).
- MDPI. (n.d.). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-(cyclohexylmethoxy)aniline
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily necessity. Compounds like 2-Bromo-3-(cyclohexylmethoxy)aniline represent a class of substituted anilines that are valuable intermediates. However, their handling demands a rigorous and scientifically grounded approach to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist and instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety in your laboratory.
The Toxicological Profile of Bromo-Anilines: Understanding the Risk
Substituted anilines are a well-documented class of compounds with considerable health hazards. The primary risks associated with bromo-anilines, which must be mitigated through appropriate Personal Protective Equipment (PPE), include:
-
Acute Toxicity: These compounds are frequently classified as toxic or harmful if swallowed, inhaled, or absorbed through the skin[3][6][7][8]. Dermal absorption is a particularly insidious route of exposure that can occur without immediate noticeable sensation[9].
-
Methemoglobinemia: A significant and dangerous systemic effect of aniline absorption is the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), and the onset of symptoms may be delayed for several hours after exposure[7][10].
-
Organ Damage: Prolonged or repeated exposure to bromo-anilines may cause damage to organs[3][4][6].
-
Irritation: Direct contact can cause serious skin and eye irritation[5][11].
Given these risks, a comprehensive PPE strategy is not merely a recommendation; it is a critical component of safe laboratory practice.
Essential Personal Protective Equipment (PPE): A Head-to-Toe Protocol
The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Engineering Controls | Certified Chemical Fume Hood | The primary line of defense. All handling of the solid compound and its solutions must be conducted in a fume hood to prevent the inhalation of dust or aerosols, a primary route of exposure[3][9]. |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene). Double-gloving is required. | Prevents dermal contact and absorption, a major exposure route for toxic aromatic amines[3][9]. The outer glove is removed immediately after handling, while the inner glove provides continued protection during de-gowning. Gloves must be inspected for integrity before use and changed every 30-60 minutes or immediately upon known or suspected contact[12]. |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield is required when there is a significant risk of splashing[3][13][14]. | Protects eyes from dust particles and splashes of solutions. A face shield offers an additional barrier for the entire face during higher-risk procedures like transferring large volumes or working with heated solutions[14]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat for large-scale operations. | Provides a barrier against accidental spills and contamination of personal clothing[9]. The lab coat should never be worn outside of the designated laboratory area to prevent the transfer of contaminants[12]. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges (if fume hood is not available or in case of a large spill). | While a fume hood is the primary control, a respirator is essential for emergency situations or maintenance work where airborne concentrations may exceed safe limits[7][13]. Personnel must be fit-tested and trained in its use. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting[14]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation and Pre-Handling Checks:
-
Risk Assessment: Before any new procedure, conduct a formal risk assessment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Spill Kit: Have a spill kit rated for toxic organic compounds readily accessible.
-
-
Donning PPE:
-
Put on closed-toe shoes and lab coat.
-
Don the first pair of chemical-resistant gloves.
-
Put on safety goggles.
-
Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and solution preparation, exclusively within the certified chemical fume hood[9].
-
Use dedicated spatulas and glassware.
-
Keep the container with the compound sealed when not in immediate use.
-
-
Post-Handling and Decontamination:
-
Clean all contaminated surfaces within the fume hood.
-
Seal the primary container of this compound.
-
-
Doffing PPE:
-
With both pairs of gloves still on, remove any gross contamination from the outer gloves.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) and safety goggles.
-
Remove the lab coat, turning it inwards to prevent contaminating other surfaces.
-
Remove the inner pair of gloves and dispose of them in the hazardous waste container.
-
Crucially, wash hands thoroughly with soap and water immediately after removing all PPE [6][11].
-
The following diagram illustrates the critical workflow for safely managing this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the safe handling process. Failure to comply can lead to environmental contamination and regulatory violations.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, weighing paper, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container[3][4]. Do not mix this waste with general laboratory trash.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, properly labeled hazardous waste container. The label should clearly identify the contents. Never dispose of this material down the drain[3][7].
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The solvent rinsate must be collected as hazardous liquid waste.
-
Waste Pickup: Adhere to your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
By adhering to these rigorous PPE, operational, and disposal protocols, you build a resilient safety culture that protects not only yourself but also your colleagues and the wider environment.
References
-
Chemikart. 1595002-70-2 | this compound | A2B Chem. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Angene Chemical. Safety Data Sheet - 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 3-BROMO ANILINE 98%. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]
Sources
- 1. 1595002-70-2 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. arctomsci.com [arctomsci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemos.de [chemos.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. angenechemical.com [angenechemical.com]
- 12. pppmag.com [pppmag.com]
- 13. echemi.com [echemi.com]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
